2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

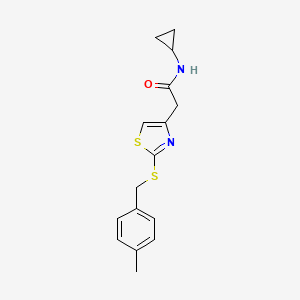

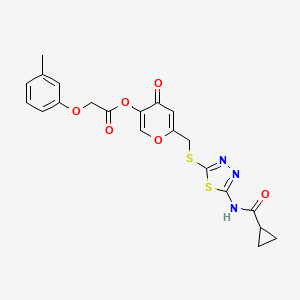

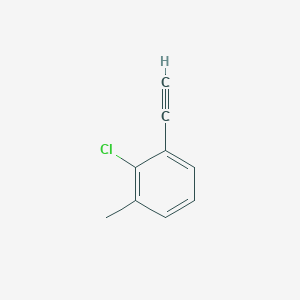

The molecular structure of 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine hydrochloride consists of a phenethylamine core, which is a six-membered benzene ring containing two nitrogen atoms at positions 1 and 2 . This core is substituted at R3 with a bromo group (Br) and at R2 and R4 with methoxy groups (O-CH3) .Wissenschaftliche Forschungsanwendungen

Metabolism and Identification :

- Metabolism in Rats : A study on the metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats identified various metabolites, suggesting multiple metabolic pathways. These include deamination leading to aldehyde, alcohol, and carboxylic acid metabolites, and pathways leading to desmethyl metabolites followed by acetylation (Kanamori et al., 2002).

Pharmacological Effects :

- Effects on Locomotor Activity : Research on the locomotor and discriminative stimulus effects of hallucinogens, including a structurally similar compound, demonstrated altered locomotor activity and potential hallucinogenic properties (Gatch et al., 2017).

Toxicological Analysis :

- Case of Severe Intoxication : A case study involving intoxication from a similar compound used high-performance liquid chromatography with tandem mass spectrometry for detection and quantification, highlighting the importance of advanced analytical techniques in toxicology (Poklis et al., 2014).

- Synthesis and Pyrolysis Products : The synthesis of analogs, such as bk-2C-B, and their pyrolysis products were studied, providing insights into the chemical structure and stability under heat, which is crucial for understanding the potential risks associated with inhalation (Power et al., 2015).

Legislative and Safety Aspects :

- Controlled Substances Act : The temporary placement of synthetic phenethylamines, including compounds structurally similar to 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine hydrochloride, into Schedule I of the Controlled Substances Act, reflects the regulatory response to their abuse potential and safety concerns (Carter, 2013).

Chemical Synthesis and Characterization :

- Bromination Methods : The synthesis of related brominated compounds using different methods highlights the chemical versatility and potential for various applications in research and industry (Xu Yong-nan, 2012).

Neuropharmacological Studies :

- Comparative Neuropharmacology : A study comparing the neuropharmacological effects of NBOMe hallucinogens to their 2C counterparts in rats, including compounds similar to 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine hydrochloride, provided insights into their potent 5-HT2A agonist activity, which is consistent with their hallucinogenic effects in humans (Elmore et al., 2018).

Wirkmechanismus

Target of Action

The primary targets of 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine hydrochloride, also known as 2C-B, are the 5-hydroxytryptamine receptor 2C (5-HT2C) and the 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

2C-B acts as a partial agonist at the 5-HT2C and 5-HT2A receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the cell’s function, resulting in the compound’s psychoactive effects.

Biochemical Pathways

It is known that the compound’s interaction with the 5-ht2c and 5-ht2a receptors can lead to changes in various neurotransmitter systems, including the serotonin, dopamine, and norepinephrine systems . Oxidative deamination of 2C-B results in the metabolites 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). Further metabolism of BDMPE and BDMPAA may occur by demethylation .

Pharmacokinetics

It is known that the compound has anonset of action of 20–40 minutes when taken orally, and its duration of action is 4–12 hours depending on the route of administration . The elimination half-life is approximately 2.48 ± 3.20 hours

Result of Action

The activation of the 5-HT2C and 5-HT2A receptors by 2C-B can lead to a range of effects at the molecular and cellular level. These include changes in cell signaling and neurotransmitter release, which can result in altered mood, perception, and behavior . The compound is known to have psychedelic effects, and it has been classified as a stimulant, hallucinogen, and less commonly as an entactogen, and empathogen .

Action Environment

The action, efficacy, and stability of 2C-B can be influenced by various environmental factors. These include the individual’s physiological state, the presence of other substances, and the route of administration. For example, the compound’s effects may be more potent when taken on an empty stomach. Additionally, the compound’s stability may be affected by factors such as temperature, light, and pH .

Eigenschaften

IUPAC Name |

2-(3-bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2.ClH/c1-13-8-4-3-7(5-6-12)10(14-2)9(8)11;/h3-4H,5-6,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASIJBNUIKQHKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCN)OC)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2921784.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2921791.png)

![2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2921795.png)

![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2921796.png)

![2-(Bromomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2921798.png)